4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a thiazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Coupling Reactions: The final step involves coupling the thiazole derivative with the benzamide moiety, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and thiazole ring are likely involved in key interactions with these targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(3,4-dimethylphenyl)benzamide: This compound shares a similar structure but lacks the thiazole ring.
4-cyano-N-(4-acetylphenyl)benzamide: This compound has an acetyl group instead of the thiazole ring.
Uniqueness
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which can impart distinct electronic and steric properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)17-11-24-19(21-17)22-18(23)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFUCRKIGKJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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